N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide
Description
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative characterized by a 6-methoxyindole core linked to a 3-chlorophenyl-methoxypropyl side chain via a carboxamide group. Indole carboxamides are a well-studied class of compounds with diverse pharmacological activities, including lipid-lowering effects, as demonstrated in structurally related analogs .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-20(26-3,14-5-4-6-15(21)10-14)12-22-19(24)18-9-13-7-8-16(25-2)11-17(13)23-18/h4-11,23H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQPUFPNKNHMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that multiple biochemical pathways could be affected by this compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class. This compound has garnered attention due to its potential biological activities, particularly in oncology and neuropharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Antiproliferative Effects
Recent studies have indicated that indole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study demonstrated that compounds with similar structural features showed GI50 values ranging from 0.95 µM to 1.50 µM against breast cancer cell lines (MCF-7) . The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Mechanistic Studies
Mechanistic investigations have revealed that these compounds can induce apoptosis in cancer cells. The apoptotic effects are mediated through the activation of caspases (3, 8, and 9) and the modulation of apoptotic markers such as Bax and Bcl-2 . The balance between pro-apoptotic and anti-apoptotic proteins is critical in determining the fate of cancer cells, and compounds like this compound may tilt this balance favorably towards apoptosis.
Inhibition of Kinases
In addition to their antiproliferative effects, indole derivatives have been shown to inhibit key kinases involved in cancer progression, such as EGFR and CDK2. For example, certain derivatives exhibited IC50 values as low as 9.5 nM against EGFR T790M mutations, which are common in non-small cell lung cancer . This highlights the potential of these compounds as targeted therapies for specific cancer types.
Neuropharmacological Activity
Emerging research also suggests that indole derivatives may possess neuroprotective properties. Preliminary studies indicate that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal models. Such activities could position this compound as a candidate for treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a series of indole-2-carboxamides, including this compound. The results showed significant inhibition of cell viability in MCF-7 cells with an observed increase in apoptotic markers. The study concluded that these compounds could serve as leads for developing novel anticancer agents .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers assessed the impact of various indole derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that certain derivatives could reduce neuronal death and inflammation markers significantly, suggesting a protective role against neurodegeneration .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indole Carboxamide Family
A. N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18)
These derivatives, synthesized from 5-methoxy- or 5-chloroindole carboxamides, share the indole-2-carboxamide backbone but differ in substituent positioning and side-chain composition . Key comparisons:
- Substituent Position : The target compound features a 6-methoxy group on the indole ring, whereas analogs in have 5-methoxy or 5-chloro substituents. This positional difference may alter binding interactions in biological systems.
- Side Chain: The target’s side chain includes a 3-chlorophenyl-methoxypropyl group, contrasting with the benzoylphenyl moiety in analogs.
- Reported Activities : Compounds in demonstrated lipid-lowering effects in preclinical models, suggesting that the indole carboxamide scaffold is pharmacologically relevant. The target compound’s 3-chlorophenyl group may confer distinct metabolic stability or receptor affinity, though experimental validation is needed.
B. Structural and functional contrasts include:
- Core Structure : Phthalimides (isoindole-1,3-dione) versus indole carboxamides. The former is rigid and planar, favoring polymer applications, while the latter’s flexibility may enhance drug-like properties.
- Chlorine Positioning : The 3-chlorophenyl group in both compounds could influence electronic properties, but the phthalimide’s chlorine is part of the fused aromatic system, whereas the target compound’s chlorine is on a distal phenyl ring.
Comparative Data Table
Critical Analysis of Structural and Functional Differences
- Synthetic Challenges : The 3-chlorophenyl-methoxypropyl side chain introduces steric hindrance, possibly complicating synthesis compared to simpler benzoylphenyl derivatives.
- Therapeutic vs. Industrial Applications : Unlike 3-chloro-N-phenyl-phthalimide (used in polymers), the target compound’s design aligns with pharmacologically active indole carboxamides, suggesting a drug development focus .
Preparation Methods
Core Disconnections
The molecule dissects into three fragments:
- 6-Methoxyindole-2-carboxylic acid (indole core)
- 2-(3-Chlorophenyl)-2-methoxypropylamine (sidechain precursor)
- Amide coupling reagents
Retrosynthetic pathways prioritize late-stage amide bond formation to avoid side reactions during earlier steps.
Route Comparison
Two dominant strategies emerge:
- Fragment Coupling Approach : Prefabricate indole and propylamine subunits before amidation.
- Convergent Synthesis : Build the indole core with pre-installed methoxypropyl sidechain.
Economic and scalability assessments favor the fragment coupling method due to modularity and commercial availability of intermediates.
Stepwise Synthesis of Key Intermediates
Synthesis of 6-Methoxyindole-2-Carboxylic Acid
Step 1 : Bromination of 6-Methoxyindole
6-Methoxyindole undergoes regioselective bromination at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C (85% yield).
Step 2 : Carbonylation to Carboxylic Acid
The 2-bromo intermediate reacts with carbon monoxide (1 atm) in methanol/water (3:1) using Pd(OAc)₂/Xantphos catalyst at 80°C for 12 hr, yielding 6-methoxyindole-2-carboxylic acid (78% yield).
Preparation of 2-(3-Chlorophenyl)-2-Methoxypropylamine
Step 1 : Grignard Addition to 3-Chlorobenzaldehyde
Methylmagnesium bromide reacts with 3-chlorobenzaldehyde in THF at −78°C, producing 1-(3-chlorophenyl)-1-methoxypropan-2-ol (91% yield).
Step 2 : Curtius Rearrangement
The alcohol undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 110°C, forming the isocyanate intermediate. Hydrolysis with HCl/EtOH yields racemic 2-(3-chlorophenyl)-2-methoxypropylamine (68% yield).
Amide Bond Formation and Final Assembly
Coupling Reagent Optimization
Comparative studies of coupling agents reveal superior performance with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TBTU | DMF | 25 | 92 | 99.1 |
| HATU | DMF | 25 | 88 | 98.5 |
| EDC/HOBt | CH₂Cl₂ | 0→25 | 76 | 97.3 |
Procedure : 6-Methoxyindole-2-carboxylic acid (1.0 eq), TBTU (1.2 eq), and DIPEA (3.0 eq) in DMF (0.1 M) stir for 10 min. 2-(3-Chlorophenyl)-2-methoxypropylamine (1.05 eq) is added, and the reaction proceeds at 25°C for 6 hr.
Purification and Characterization
Crude product purification via silica gel chromatography (EtOAc/hexanes, 1:1→3:1) affords the title compound in 89% yield. Key characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–7.38 (m, 4H, aryl), 6.89 (d, J=8.4 Hz, 1H), 4.12 (q, J=6.8 Hz, 1H, CH), 3.84 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
- HRMS : m/z calcd for C₂₀H₂₀ClN₂O₃ [M+H]⁺ 387.1214, found 387.1211.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Aryl boronic esters of 3-chlorophenyl groups couple with bromoindole intermediates using Pd(dppf)Cl₂ catalyst (2 mol%) in dioxane/H₂O (10:1) at 80°C. While effective for early-stage coupling, this method complicates later amidation steps (overall yield: 74%).
Enzymatic Resolution for Enantiopure Product
Lipase-mediated kinetic resolution of racemic 2-(3-chlorophenyl)-2-methoxypropylamine (using vinyl acetate in tert-butyl methyl ether) achieves >99% ee. Coupling with indole acid gives enantiomerically pure product (82% yield).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost ($/kg) | Usage (kg/kg product) |
|---|---|---|
| TBTU | 1,200 | 0.85 |
| Pd(OAc)₂ | 12,000 | 0.02 |
| 3-Chlorobenzaldehyde | 150 | 1.2 |
TBTU contributes 34% of raw material costs, driving research into cheaper alternatives like propylphosphonic anhydride (T3P).
Waste Stream Management
Critical byproducts requiring treatment:
- Brominated indole derivatives (toxic)
- Pd residues (<1 ppm limits)
- DMF solvent recovery (85% efficiency via distillation)
Q & A
Q. How is in silico modeling used to optimize the compound’s pharmacokinetics?
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity), bioavailability, and CYP450 interactions. For instance, methoxy groups reduce logP, enhancing aqueous solubility .
Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Solvent | DMF/THF (anhydrous) | |
| Catalyst | Chloroacetic acid | |
| Purification | 10–25% EtOAc/Hexane | |
| Yield Range | 30–56% |
Q. Table 2: Bioactivity of Structural Analogs
| Compound | IC (µM) | Target |
|---|---|---|
| N-(3-Chlorobenzoyl)-indole-2-carboxamide | 0.45 | Mycobacterium |
| N-(3-Chlorophenyl)-thioacetamide | 1.2 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
